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Compound of Interest

Compound Name: AVE-8134

Cat. No.: B1666142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on the preclinical

pharmacology of AVE-8134. Detailed pharmacokinetic data such as half-life, clearance, volume

of distribution, and bioavailability in animal models are not available in the cited literature. The

information provided herein is intended for research and informational purposes only.

Introduction
AVE-8134 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα)

agonist.[1][2] In preclinical studies, it has demonstrated significant effects on lipid metabolism

and glucose homeostasis, positioning it as a potential therapeutic agent for metabolic

disorders. This technical guide provides a comprehensive overview of the available data on the

pharmacokinetics and pharmacodynamics of AVE-8134 in various animal models, with a focus

on its mechanism of action and the experimental protocols used in its evaluation.

Core Mechanism of Action: PPARα Agonism
AVE-8134 exerts its effects by activating PPARα, a nuclear receptor that plays a crucial role in

the regulation of genes involved in lipid and glucose metabolism. Upon activation by a ligand

such as AVE-8134, PPARα forms a heterodimer with the retinoid X receptor (RXR). This

complex then binds to specific DNA sequences known as peroxisome proliferator response

elements (PPREs) in the promoter region of target genes, thereby modulating their

transcription.
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The activation of PPARα by AVE-8134 leads to a cascade of downstream events, including the

increased expression of genes involved in fatty acid uptake and oxidation, and a reduction in

the expression of genes associated with inflammation.

Data Presentation
While specific pharmacokinetic parameters for AVE-8134 are not publicly available, the

following tables summarize the dosing regimens and observed pharmacodynamic effects in

various animal models as reported in the scientific literature.

Table 1: Pharmacodynamic Effects of AVE-8134 in Rodent Models of Dyslipidemia and

Diabetes
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Animal
Model

Species
Dose
Range

Route of
Administr
ation

Duration
of
Treatmen
t

Key
Pharmac
odynamic
Effects

Referenc
e(s)

Transgenic

hApo A1

Mice

Mouse
1-30

mg/kg/day
Oral 12 days

Dose-

dependent

decrease

in plasma

triglyceride

s;

Increased

serum

HDL-

cholesterol,

hApo A1,

and mouse

Apo E

levels.

[1]

Zucker

Diabetic

Fatty (ZDF)

Rats

Rat
3-30

mg/kg/day
Oral 2 weeks

Improved

insulin-

sensitivity

index.

[1]

Pre-

diabetic

ZDF Rats

Rat
10

mg/kg/day
Oral 8 weeks

Anti-

diabetic

action

comparabl

e to

rosiglitazon

e without

adverse

effects on

body or

heart

weight.

[1]
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Male ZDF

Rats
Rat

20

mg/kg/day
Oral 12 weeks

Increased

hepatic

mRNA

levels of

LPL and

PDK4.

[1]

Table 2: Effects of AVE-8134 in a Mouse Cancer Model

Animal
Model

Species Dose
Route of
Administr
ation

Duration
of
Treatmen
t

Key
Pharmac
odynamic
Effects

Referenc
e(s)

TC-1 Lung

Tumor

Bearing

Mice

Mouse

0.025% in

drinking

water

Oral
Not

specified

Investigate

d for

effects on

tumor

growth and

metastasis.

[3]

Experimental Protocols
Detailed experimental protocols for the key in vivo studies cited are outlined below to facilitate

reproducibility and further investigation.

In Vivo Efficacy Study in Dyslipidemic Mice
Animal Model: Female transgenic mice expressing human apolipoprotein A1 (hApo A1).

Housing and Acclimatization: Animals were housed under standard laboratory conditions

with a 12-hour light/dark cycle and had free access to food and water. A suitable

acclimatization period was allowed before the start of the experiment.

Drug Administration: AVE-8134 was administered orally once daily for 12 consecutive days

at doses of 1, 3, 10, and 30 mg/kg. A vehicle control group received the vehicle solution.
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Blood Sampling: Blood samples were collected at baseline and at the end of the treatment

period for the analysis of plasma lipids and apolipoproteins.

Biochemical Analysis: Plasma triglycerides, HDL-cholesterol, human Apo A1, and mouse

Apo E levels were determined using standard enzymatic and immunoassay methods.

Data Analysis: Statistical analysis was performed to compare the treatment groups with the

vehicle control group.

In Vivo Efficacy Study in a Type 2 Diabetes Rat Model
Animal Model: Insulin-resistant female Zucker Diabetic Fatty (ZDF) rats.

Housing and Acclimatization: Rats were housed in a controlled environment with regulated

temperature and humidity, a 12-hour light/dark cycle, and ad libitum access to standard chow

and water.

Drug Administration: AVE-8134 was administered orally once daily for 2 weeks at doses of 3,

10, and 30 mg/kg. A control group received the vehicle.

Assessment of Insulin Sensitivity: An insulin sensitivity index was determined to evaluate the

effect of AVE-8134 on glucose metabolism. This could involve techniques such as the

euglycemic-hyperinsulinemic clamp or the calculation of indices from fasting glucose and

insulin levels.

Data Analysis: The insulin-sensitivity index of the treated groups was compared to that of the

control group using appropriate statistical methods.

Mandatory Visualization
The following diagrams illustrate the signaling pathway of AVE-8134 and a typical experimental

workflow for its in vivo evaluation.
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Caption: Signaling pathway of AVE-8134 via PPARα activation.
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Caption: A representative experimental workflow for in vivo studies of AVE-8134.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1666142?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/22212431/
https://pubmed.ncbi.nlm.nih.gov/22212431/
https://synapse.patsnap.com/drug/9cb5eb4214d54ef0bd7975c016d58f1b
https://pubmed.ncbi.nlm.nih.gov/31791289/
https://pubmed.ncbi.nlm.nih.gov/31791289/
https://www.benchchem.com/product/b1666142#pharmacokinetics-of-ave-8134-in-animal-models
https://www.benchchem.com/product/b1666142#pharmacokinetics-of-ave-8134-in-animal-models
https://www.benchchem.com/product/b1666142#pharmacokinetics-of-ave-8134-in-animal-models
https://www.benchchem.com/product/b1666142#pharmacokinetics-of-ave-8134-in-animal-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1666142?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

